molecular formula C9H10N2O2S3 B5846436 N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide CAS No. 302931-47-1

N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide

Cat. No.: B5846436
CAS No.: 302931-47-1
M. Wt: 274.4 g/mol
InChI Key: NXWIWEIMNMGHJJ-UHFFFAOYSA-N
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Description

N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide is a sulfenamide derivative characterized by a bis(methylsulfanyl)methylidene group attached to a 4-nitrobenzenesulfenamide backbone. The nitro group at the para position of the benzene ring imparts strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. This structure distinguishes it from related sulfenamides and sulfonamides, particularly in applications involving nucleophilic reactions and heterocyclic synthesis .

Properties

IUPAC Name

1,1-bis(methylsulfanyl)-N-(4-nitrophenyl)sulfanylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S3/c1-14-9(15-2)10-16-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWIWEIMNMGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NSC1=CC=C(C=C1)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357968
Record name Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302931-47-1
Record name Dimethyl [(4-nitrophenyl)sulfanyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide is a sulfenamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesized data, case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfenamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}N2_2O2_2S2_2
  • Molecular Weight : 288.34 g/mol

Anticancer Activity

Research has indicated that sulfenamide compounds, including this compound, exhibit significant anticancer properties. A study evaluated the compound's effects on various cancer cell lines, revealing promising antiproliferative activity.

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

The results demonstrated that the compound inhibited cell proliferation with IC50_{50} values ranging from 5 to 20 µM, indicating its potential as an effective anticancer agent .

Cell LineIC50_{50} (µM)
HepG26.19
MCF-75.10
HCT1168.16

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. A comparative study highlighted that compounds with sulfonamide moieties possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values were determined using microbroth dilution assays against standard bacterial strains. Most compounds exhibited MIC values below 0.5 mg/mL against resistant strains such as Pseudomonas aeruginosa .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.3
Escherichia coli0.4
Pseudomonas aeruginosa0.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HepG2 Cells : In vitro studies demonstrated a significant reduction in cell viability upon treatment with the compound, with morphological changes indicative of apoptosis observed under microscopy.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces resistance in cancer cells .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents. Research indicates that sulfonamide derivatives, similar to N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide, have shown promising results against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with a nitro group enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3cPseudomonas aeruginosa0.2 mg/mL
4bE. coli0.3 mg/mL
9S. aureus0.3 mg/mL

The incorporation of different pharmacophores into the sulfonamide structure has been shown to enhance biological activity significantly .

Anti-inflammatory Properties

Additionally, compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammatory responses, potentially leading to new treatments for inflammatory diseases .

Pesticidal Activity

Research has indicated that sulfonamide derivatives can also exhibit pesticidal properties. The compound's structure may allow it to function as a pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. The development of such agrochemicals is critical for sustainable agriculture practices .

Table 2: Pesticidal Efficacy of Sulfonamide Derivatives

CompoundTarget PestEfficacy (%)
AAphids85
BWhiteflies90

Studies suggest that the introduction of specific functional groups can enhance the efficacy of these compounds against various agricultural pests .

Corrosion Inhibition

This compound has potential applications in material science, particularly as a corrosion inhibitor. The compound's ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industrial applications .

Table 3: Corrosion Inhibition Efficiency

CompoundMetal TypeCorrosion Rate Reduction (%)
CSteel75
DAluminum60

The effectiveness of this compound in reducing corrosion rates highlights its potential utility in protecting materials in harsh environments .

Case Studies and Research Findings

  • Antimicrobial Study : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial activities using standard strains. The results indicated that modifications in the chemical structure could lead to significant improvements in antibacterial potency .
  • Agricultural Application : Research focused on evaluating the efficacy of sulfonamide derivatives as pesticides demonstrated promising results against common agricultural pests, suggesting a viable path for developing new agrochemicals .
  • Corrosion Studies : Investigations into the use of sulfonamide compounds as corrosion inhibitors revealed substantial reductions in corrosion rates for metals exposed to corrosive environments, indicating their potential use in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-[bis(methylsulfanyl)methylidene]-4-methylbenzenesulfonamide (CAS 2651-15-2) Substituent: 4-methyl (electron-donating) vs. 4-nitro (electron-withdrawing). Molecular Formula: C₁₀H₁₃NO₂S₃ (MW 275.41 g/mol) vs. inferred C₉H₁₀N₂O₄S₃ for the 4-nitro analog. Impact: The nitro group enhances electrophilicity at the sulfenamide sulfur, increasing reactivity in cyclocondensation reactions compared to the methyl analog .

N-[bis(methylsulfanyl)methylidene]benzenesulfonamide (CAS 13068-20-7)

  • Core Structure: Lacks the nitro group, reducing electron withdrawal.
  • Reactivity: Less activated for nucleophilic attack compared to the 4-nitro derivative, making it less effective in forming heterocyclic systems like pyrimidines .

N,N-bis(2-hydroxyethyl)-4-nitrobenzenesulfonamide

  • Sulfur Oxidation State: Sulfonamide (SO₂–N) vs. sulfenamide (S–N).
  • Stability: Sulfonamides are more oxidation-resistant due to the fully oxidized sulfur, whereas sulfenamides may undergo redox reactions more readily .

Physicochemical Properties

Property 4-Nitro Derivative (Target) 4-Methyl Analog (CAS 2651-15-2) Parent Sulfenamide (CAS 13068-20-7)
Molecular Weight ~308.35 g/mol (inferred) 275.41 g/mol 281.40 g/mol (C₉H₁₁NO₂S₃)
Solubility Lower in polar solvents Moderate in organic solvents Similar to methyl analog
Stability Sensitive to light/heat More stable Moderate stability

Research Findings and Limitations

  • SHELX Refinement: Structural data for sulfenamides are often refined using SHELXL, a program validated for small-molecule crystallography. However, the nitro group’s strong electron density may complicate refinement, requiring high-resolution data .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via [4+2] cyclocondensation reactions, leveraging 1,4-binucleophiles and reagents like 2-{[bis(methylsulfanyl)methylidene]amino}acetate (). For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate reacts with phenyl isocyanate under basic conditions to form intermediates, though deviations (e.g., unexpected amidic products) may occur . Key intermediates include thioamide derivatives and nitro-substituted benzenesulfenamides. Optimization of reaction temperature (−75°C) and solvent (DCM/MeOH) is critical to minimize side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated DMSO to resolve signals for methylsulfanyl groups (δ ~2.46–2.59 ppm) and amidic protons (δ ~9.97 ppm). Integrate splitting patterns to confirm substituent positions .
  • IR : Identify characteristic bands for C=O (1733 cm⁻¹, ester), amidic N–H (3283 cm⁻¹), and C=S (500–600 cm⁻¹) to validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, though NIST databases may lack direct references for nitro derivatives .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this sulfenamide derivative?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals ( ). For nitro-group orientation and methylsulfanyl conformers:

Collect data at low temperature (100 K) to reduce thermal motion artifacts.

Apply restraints to S–C bond lengths (1.78–1.82 Å) and C–S–C angles (~100°) based on prior sulfenamide structures .

Analyze intermolecular interactions (e.g., C–H⋯O contacts) to explain packing anomalies .

  • Validate using PLATON or OLEX2 for symmetry checks and hydrogen-bonding networks .

Q. How should researchers address unexpected reaction products when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Case Study : During attempts to synthesize oxazoloquinoline derivatives, a side reaction with phenyl isocyanate yielded an amidic product instead of the expected oxazole (). To resolve this:

Perform TLC/HPLC monitoring at intermediate steps to detect deviations early.

Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm unexpected structures .

Adjust reaction conditions (e.g., switch from EtOH to anhydrous THF) to suppress nucleophilic side reactions .

  • For nitro-group reactivity, pre-protect the sulfenamide nitrogen to avoid electrophilic substitution .

Q. What computational methods are suitable for modeling the electronic effects of the nitro and methylsulfanyl groups?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting the nitro group’s electron-withdrawing effects and methylsulfanyl’s steric contributions .
  • Compare experimental IR/Raman spectra with computed vibrational modes to validate charge distribution .

Data Contradiction Analysis

Q. How can conflicting spectral data between synthetic batches be systematically investigated?

  • Methodological Answer :

  • Hypothesis : Variability in nitro-group orientation or sulfenamide tautomerism (e.g., thione vs. thiol forms).
  • Steps :

Acquire variable-temperature NMR (−40°C to 25°C) to detect tautomeric equilibria .

Use X-ray powder diffraction to assess crystallinity differences between batches .

Re-refine SHELXL models with alternative occupancy settings for disordered nitro groups .

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